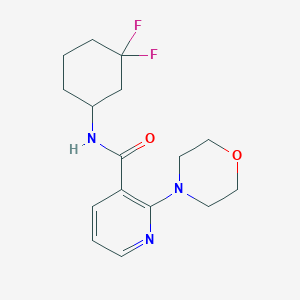
1-(3-fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide is an organic compound with a unique structure that includes a fluoropropyl group attached to a pyrazole ring, which is further substituted with a dimethylsulfonamide group
Preparation Methods
The synthesis of 1-(3-fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via nucleophilic substitution reactions using 3-fluoropropyl bromide.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with dimethylsulfonamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The sulfonamide group can further modulate the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide can be compared with other similar compounds, such as:
3-Fluoropropanol: A simpler fluorinated alcohol used in organic synthesis.
3-Fluoropropylamine: A fluorinated amine with applications in medicinal chemistry.
N-(3-Fluoropropyl)pyrrolidine: A fluorinated pyrrolidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
1-(3-fluoropropyl)-N,N-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN3O2S/c1-11(2)15(13,14)8-6-10-12(7-8)5-3-4-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZDFIKAAKBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN(N=C1)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-fluorophenyl)sulfonylamino]-N-(2-methylprop-2-enyl)piperidine-1-carboxamide](/img/structure/B7077625.png)
![N-[3-(1-methylpyrazol-4-yl)propyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077631.png)
![1-[4-(4-Fluorophenyl)oxan-4-yl]-3-pyrimidin-4-ylurea](/img/structure/B7077642.png)

![2-Methyl-6-[4-(methylsulfonylmethyl)piperidin-1-yl]pyridine](/img/structure/B7077663.png)
![4-[6-[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B7077670.png)
![2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7077672.png)
![N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7077680.png)
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea](/img/structure/B7077699.png)
![N-[2,2-dimethyl-1-(3-methylphenyl)propyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7077711.png)
![4-[[1-(1-Methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7077720.png)

![Methyl 5-[4-methoxy-3-(tetrazol-1-yl)anilino]-5-oxopentanoate](/img/structure/B7077737.png)
![2-Fluoro-4-[[1-(1-methoxypropan-2-yl)pyrazol-3-yl]sulfamoyl]benzoic acid](/img/structure/B7077741.png)
